2,6,6-Trimethyl-2-cyclohexene-1,4-dione

Descripción general

Descripción

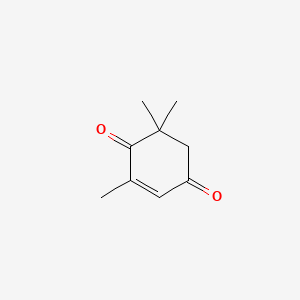

Cetoisoforona, también conocida como 2,6,6-trimetil-2-ciclohexeno-1,4-diona, es una dicetona cíclica de importancia industrial. Es un intermedio clave en la síntesis de varios carotenoides y agentes aromatizantes. Este compuesto se caracteriza por su estructura única, que incluye un anillo de ciclohexeno con dos grupos cetona en las posiciones 1 y 4, y tres grupos metilo en las posiciones 2 y 6 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La cetoisoforona puede sintetizarse mediante la oxidación catalítica de la alfa-isoforona. Este proceso implica el uso de oxígeno molecular en presencia de catalizadores como los complejos de manganeso (salen) . Otro método implica el uso de yodo bajo condiciones de fotoirradiación, lo que permite la oxidación sin metales de la alfa-isoforona a cetoisoforona .

Métodos de Producción Industrial: Industrialmente, la cetoisoforona se produce mediante la autocondensación catalizada por bases de la acetona. Este proceso se puede llevar a cabo tanto en fase líquida como en fase vapor, con hidróxido de potasio o hidróxido de sodio acuoso que actúan como catalizadores . Las condiciones de reacción se optimizan para lograr una alta selectividad y rendimiento de cetoisoforona.

Análisis De Reacciones Químicas

Tipos de Reacciones: La cetoisoforona experimenta varias reacciones químicas, que incluyen:

Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Productos Principales:

Oxidación: Los productos incluyen varios derivados oxigenados.

Reducción: Los productos incluyen (4R,6R)-4-hidroxi-2,2,6-trimetilciclohexanona (actinol) y (6R)-dihidro-oxo-isoforona.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ketoisophorone as a Building Block

Ketoisophorone serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for the derivation of complex molecules used in the production of terpenes and other natural products. For instance, it can be synthesized through the catalytic oxidation of alpha-isophorone or beta-isophorone using Cu(II)acetylacetonate as a catalyst in the presence of pyridine .

Table 1: Synthesis Pathways of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione

| Reactant | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Alpha-Isophorone | Cu(II)acetylacetonate | 50-80°C, O₂ atmosphere | Variable |

| Beta-Isophorone | Cu(II)acetylacetonate | 50-80°C, O₂ atmosphere | Higher |

Fragrance and Flavor Industry

Natural Product Analogues

Ketoisophorone is extensively utilized in the fragrance industry due to its ability to mimic natural scents. It is a key ingredient in producing flavors and fragrances that resemble natural products . Its applications extend to perfumes and food flavorings, where it contributes to desired aromatic profiles.

Safety Assessments

Recent studies have assessed the safety of ketoisophorone in fragrance applications. It has been found to be non-toxic and not persistent or bioaccumulative in the environment . The compound has undergone rigorous testing for genotoxicity and cytotoxicity using assays such as the Ames test and BlueScreen assay, yielding negative results for mutagenic effects .

Pharmaceutical Applications

Vitamin Synthesis

Ketoisophorone is also recognized for its role as a precursor in synthesizing vitamin A and vitamin E compounds. These vitamins are essential for various biological functions and are widely used in dietary supplements and cosmetics . The compound's ability to be synthesized cost-effectively makes it an attractive option for large-scale production.

Environmental Impact

Risk Assessment Studies

Environmental assessments have shown that ketoisophorone poses minimal risk when used within established guidelines. Studies indicate that its systemic exposure levels are below toxic thresholds for repeated dose toxicity . Additionally, it does not exhibit significant clastogenic activity or reproductive toxicity under tested conditions .

Case Studies

Case Study 1: Synthesis Optimization

A study focusing on optimizing the synthesis of ketoisophorone highlighted improvements in yield by adjusting the molar ratios of reactants during the catalytic oxidation process. By fine-tuning these parameters, researchers achieved yields exceeding 90% under controlled conditions.

Case Study 2: Fragrance Development

In a project aimed at developing a new line of eco-friendly perfumes, researchers incorporated ketoisophorone as a core ingredient due to its pleasant scent profile and safety profile. The resulting products received positive feedback from consumers regarding their fragrance quality and environmental friendliness.

Mecanismo De Acción

El mecanismo de acción de la cetoisoforona implica su interacción con varios objetivos y vías moleculares. Por ejemplo, en reacciones enzimáticas, la cetoisoforona actúa como un sustrato que sufre transformaciones específicas catalizadas por enzimas como las peroxigenasas no específicas . Estas enzimas facilitan la hidroxilación y oxidación de la cetoisoforona, lo que lleva a la formación de varios derivados.

Comparación Con Compuestos Similares

La cetoisoforona es única debido a su estructura y reactividad específicas. Los compuestos similares incluyen:

Isoforona: Una cetona cíclica insaturada utilizada como disolvente e intermedio en la síntesis química.

4-Hidroxiisoforona: Un derivado hidroxilado de la isoforona con aplicaciones en las industrias farmacéutica y de fragancias.

En comparación con estos compuestos, la doble funcionalidad cetona de la cetoisoforona y el posicionamiento específico del grupo metilo confieren una reactividad y versatilidad únicas en aplicaciones sintéticas.

Actividad Biológica

2,6,6-Trimethyl-2-cyclohexene-1,4-dione, commonly known as ketoisophorone or 4-oxoisophorone, is a compound belonging to the class of cyclohexenones. Its unique structure and properties make it a subject of interest in various fields, including organic chemistry and toxicology. This article provides a comprehensive review of its biological activity, including genotoxicity, mutagenicity, and potential applications in food science.

- Chemical Formula : CHO

- Molecular Weight : 152.19 g/mol

- CAS Number : 1125-21-9

- IUPAC Name : 2,6,6-trimethylcyclohex-2-ene-1,4-dione

Structural Characteristics

The compound features a six-membered aliphatic ring containing two ketone groups and an endocyclic double bond. This structure contributes to its reactivity and biological interactions.

Genotoxicity and Mutagenicity

Extensive studies have assessed the genotoxic potential of this compound:

- Ames Test : In a bacterial reverse mutation assay using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA102), the compound was tested at concentrations up to 5000 μg/plate. No significant increase in revertant colonies was observed, indicating that the compound is non-mutagenic under the conditions tested .

- Micronucleus Test : An in vitro micronucleus test conducted on human peripheral blood lymphocytes showed that treatment with the compound did not induce binucleated cells with micronuclei at concentrations up to 1522 μg/mL. This further supports the conclusion that it does not exhibit clastogenic activity .

- Risk Assessment : The overall assessment indicates that this compound does not present a concern for genotoxic potential based on available data from multiple assays .

Repeated Dose Toxicity

Data on repeated dose toxicity is limited. However, the available assessments suggest that there are no significant concerns regarding its repeated exposure in humans or animals .

Local Respiratory Toxicity

The exposure levels of this compound were found to be significantly lower than the threshold for concern regarding local respiratory toxicity. This indicates a low risk associated with inhalation exposure .

Food Science

This compound has been detected in various food products such as teas (Camellia sinensis). Its presence suggests it may serve as a biomarker for the consumption of these foods .

Synthesis of Other Compounds

This compound is also recognized as a key intermediate in the synthesis of carotenoids and other bioactive molecules . Its reactivity allows it to participate in various synthetic pathways relevant to pharmaceuticals and nutraceuticals.

Case Study 1: Antioxidant Properties

Research has indicated that compounds derived from or related to this compound exhibit antioxidant properties. These findings suggest potential applications in health supplements aimed at combating oxidative stress .

Case Study 2: Enzymatic Synthesis

A study demonstrated a two-step enzymatic conversion of this compound into a chiral compound used in pharmaceuticals. This highlights its utility in synthetic organic chemistry and biocatalysis .

Propiedades

IUPAC Name |

2,6,6-trimethylcyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJXHIDNNLJQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021685 | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White to colourless solid; Woody, musty sweet, aroma | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

92.00 to 94.00 °C. @ 11.00 mm Hg | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1125-21-9 | |

| Record name | Ketoisophorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoisophorone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexene-1,4-dione, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-2-ene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-TRIMETHYLCYCLOHEX-2-ENE-1,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WY3KLB5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ketoisophorone?

A1: Ketoisophorone has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol.

Q2: Is there spectroscopic data available for Ketoisophorone?

A2: While specific spectroscopic data is not extensively detailed in the provided abstracts, several studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ] to identify and analyze Ketoisophorone in various contexts. Additionally, one study mentions using FT-IR spectroscopy to verify a proposed reaction mechanism involving Ketoisophorone [].

Q3: How does Ketoisophorone behave under supercritical CO2 conditions?

A3: Research indicates that using supercritical CO2 as a medium for the hydrogenation of Ketoisophorone over a Pd/Al2O3 catalyst offers comparable reaction rates to conventional organic solvents. Interestingly, this method results in distinct selectivities and significantly reduces catalyst deactivation [].

Q4: What is the significance of Ketoisophorone in biocatalytic synthesis?

A4: Ketoisophorone serves as a crucial starting material for the biocatalytic synthesis of valuable compounds like (R)-levodione [, , ] and (4R,6R)-actinol [, ]. It's also used in the study of ene-reductases [, ], where its reduction to (S)-levodione is catalyzed with high enantioselectivity [].

Q5: Can Ketoisophorone be synthesized through biocatalytic means?

A5: Yes, Ketoisophorone can be synthesized through a one-pot biocatalytic double oxidation of α-isophorone. This method utilizes engineered P450cam-RhFRed variants for the initial oxidation step and Cm-ADH10 from Candida magnoliae for the subsequent oxidation to Ketoisophorone [, ].

Q6: Has computational chemistry been used to study Ketoisophorone?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of Ketoisophorone hydrogenation over manganese oxide catalysts [, ]. These calculations provided insights into H2 dissociation, adsorption energies, and their impact on reaction selectivity.

Q7: Does modifying the structure of Ketoisophorone affect its reduction by ene-reductases?

A7: While specific structural modifications are not extensively discussed in the provided abstracts, research suggests that the stereochemical outcome of Ketoisophorone reduction by ene-reductases like PETNR is influenced by the enzyme's active site structure and the substrate's substituents []. This implies that modifications to the Ketoisophorone structure could potentially alter its interaction with the enzyme and influence the reaction's stereoselectivity.

Q8: Are there strategies for improving the stability of Ketoisophorone in biocatalytic reactions?

A8: Research highlights that coupling bioreduction with in-situ product crystallization (ISPC) can enhance the stability and yield of desired products from Ketoisophorone. This approach helps mitigate product degradation by removing it from the reaction environment as it crystallizes [].

Q9: What analytical methods are used to quantify Ketoisophorone?

A9: Gas chromatography coupled with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) [, , , , ] are commonly employed techniques for quantifying Ketoisophorone. These methods offer sensitivity and allow for the separation and identification of different compounds within complex mixtures.

Q10: What is known about the environmental fate of Ketoisophorone?

A10: Limited information is available within the provided abstracts regarding the environmental degradation and ecotoxicological effects of Ketoisophorone. Further research is needed to assess its persistence, bioaccumulation potential, and impact on various environmental compartments.

Q11: Is Ketoisophorone biodegradable?

A11: While not explicitly stated in the provided abstracts, the fact that microorganisms like Thermomonospora curvata [, , ] and Aspergillus niger [] can utilize and biotransform Ketoisophorone suggests its potential for biodegradation.

Q12: What are the cross-disciplinary applications of Ketoisophorone research?

A12: The study of Ketoisophorone spans multiple disciplines, including:

- Biotechnology: Development of biocatalytic processes for the synthesis of valuable chemicals [, , ].

- Chemical Engineering: Optimization of reaction conditions and reactor design for Ketoisophorone transformations [, , ].

- Chemistry: Investigation of reaction mechanisms and catalyst development for Ketoisophorone hydrogenation [, , ].

- Ecology: Understanding the role of Ketoisophorone as a floral volatile and its interaction with pollinators like bees and moths [, , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.